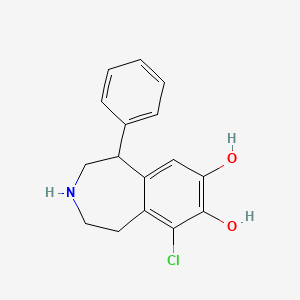

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SKF 81297 implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:

Formación del anillo de benzazepina: Esto se logra a través de una serie de reacciones de ciclización.

Introducción del grupo cloro: La cloración se realiza utilizando reactivos apropiados en condiciones controladas.

Formación de la sal de bromhidrato: El producto final se obtiene haciendo reaccionar la base libre con ácido bromhídrico.

Métodos de producción industrial

La producción industrial de SKF 81297 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica:

Procesamiento por lotes: Se procesan grandes cantidades de reactivos por lotes para garantizar la consistencia.

Purificación: El producto se purifica utilizando técnicas como la recristalización y la cromatografía para alcanzar altos niveles de pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

SKF 81297 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: SKF 81297 puede sufrir reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos y nucleófilos para reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desclorados .

Aplicaciones Científicas De Investigación

Neurological Studies

SKF38393 is extensively used to investigate the role of dopamine D1 receptors in neurological disorders. Its applications include:

- Parkinson's Disease : Research has shown that SKF38393 can help understand dopaminergic signaling pathways affected in Parkinson's disease. Studies indicate that it may enhance motor functions through its action on D1 receptors .

- Schizophrenia : The compound is utilized to explore the involvement of dopamine signaling in schizophrenia. It helps in assessing how D1 receptor activation affects cognitive deficits associated with this disorder .

Behavioral Studies

The compound is employed to study the effects of dopamine receptor activation on behavior:

- Learning and Memory : SKF38393 has been shown to improve performance in learning tasks by enhancing glutamate release in the hippocampus. This suggests its potential use in therapies aimed at cognitive enhancement .

Pharmacological Research

SKF38393 is significant for exploring the pharmacological properties of dopamine receptor agonists:

- Drug Development : The compound serves as a model for developing new drugs targeting D1 receptors. Its unique properties allow researchers to investigate structure-activity relationships and optimize drug efficacy .

Cell Signaling Studies

The compound is used to study signaling pathways mediated by dopamine D1 receptors:

- cAMP Pathway : Activation of D1 receptors by SKF38393 stimulates the adenylate cyclase-cAMP pathway, leading to various cellular effects. This pathway is crucial for understanding how dopamine influences neuronal activity and plasticity .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| SKF 81297 | Benzazepine derivative | Selective D1 receptor agonist with different kinetics |

| 6-Chloro-DOPA | Dopamine precursor | Involved in dopamine synthesis |

| 2-Amino-6-phosphonopentanoic acid | Glutamate analog | Acts as an antagonist at NMDA receptors |

Study 1: Effects on Cognitive Functions

A study published in Journal of Medicinal Chemistry demonstrated that administration of SKF38393 improved learning and memory retention in animal models. The results indicated enhanced synaptic plasticity correlated with increased glutamate release due to D1 receptor activation .

Study 2: Dopaminergic Activity in Parkinson's Disease

Research conducted by Neumeyer et al. (1992) highlighted that SKF38393 administration led to improved motor function in Parkinsonian models. The study concluded that enhancing D1 receptor activity could provide therapeutic benefits for patients suffering from motor deficits associated with Parkinson's disease .

Mecanismo De Acción

SKF 81297 ejerce sus efectos uniéndose selectivamente y activando los receptores D1 de dopamina. Esta activación conduce a la estimulación de la adenilato ciclasa, lo que resulta en niveles elevados de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc luego activan la proteína quinasa A, que a su vez modula varias vías de señalización descendentes involucradas en la actividad neuronal y el comportamiento .

Comparación Con Compuestos Similares

Compuestos similares

SKF 82958: Otro agonista del receptor D1 de dopamina con propiedades similares pero diferente farmacocinética.

6-Br-APB: Un compuesto con selectividad de receptor similar pero efectos funcionales distintos.

Singularidad

SKF 81297 es único debido a su alta selectividad y potencia para los receptores D1 de dopamina. Produce un patrón característico de efectos similares a los estimulantes, que incluyen anorexia, hiperactividad y autoadministración en modelos animales. Este perfil se comparte con algunos compuestos relacionados, pero no con otros, lo que refleja su selectividad funcional .

Actividad Biológica

1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl (commonly referred to as SKF 83822) is a compound of significant interest in pharmacological research due to its selective agonistic activity at dopamine D1-like receptors. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

- Molecular Formula : C20H22ClNO2

- Molecular Weight : 343.85 g/mol

- CAS Number : 74115-08-5

SKF 83822 acts primarily as a dopamine D1-like receptor agonist . It exhibits high affinity for various dopamine receptors with the following inhibition constants (Ki values):

| Receptor Type | Ki (nM) |

|---|---|

| D1 | 3.2 |

| D5 | 3.1 |

| D2 | 186 |

| D3 | 66 |

| D4 | 335 |

| 5-HT2A | 1167 |

| α1A | 1251 |

| α1B | 1385 |

The compound stimulates adenylyl cyclase with an effective concentration (EC50) of approximately 65 nM but does not significantly affect phosphoinositide hydrolysis .

Central Nervous System Activity

Research indicates that SKF 83822 induces extreme arousal and hyperlocomotion in animal models following subcutaneous administration. This effect has been observed in primate studies where the compound significantly increased locomotor activity .

In addition to behavioral effects, SKF 83822 has been shown to increase renal blood flow in animal models and promote contralateral rotation in rats with unilateral lesions of the substantia nigra, indicating its potential utility in studying Parkinson's disease .

Pharmacological Studies

A study assessing the dopaminergic activity of various substituted benzazepines found that those with hydroxyl groups on the phenyl ring exhibited enhanced potency as central dopamine receptor agonists. The most effective compounds were characterized by their lipophilicity and specific substitutions at the phenyl group .

Case Studies and Research Findings

- Dopaminergic Activity Assessment : A study evaluated SKF 83822's effects on renal blood flow and vascular resistance in anesthetized dogs. The results indicated significant dopaminergic activity, correlating with increased renal perfusion .

- Rotational Behavior in Rats : In a model of Parkinson's disease, SKF 83822 was tested for its ability to promote rotational behavior in rats with lesions in the substantia nigra. The results demonstrated that the compound effectively induced contralateral rotations, supporting its role as a dopaminergic agent .

- Adenylyl Cyclase Stimulation : An in vitro assay measuring the stimulation of rat striatal adenylate cyclase confirmed that SKF 83822 acts as a potent agonist at dopamine receptors, further validating its pharmacological profile .

Propiedades

IUPAC Name |

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJEDJMOVUXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043815 | |

| Record name | SKF 81297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71636-61-8 | |

| Record name | SK&F 81297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071636618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 81297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-6-Chloro-PB hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-81297 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GBP09E08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.